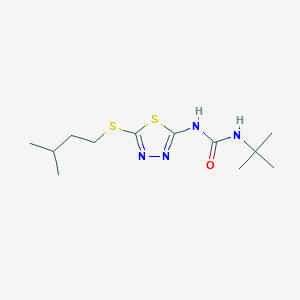

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound that features a tert-butyl group, an isopentylthio group, and a 1,3,4-thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(isopentylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the isopentylthio group, potentially yielding different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the thiadiazole ring or the isopentylthio group.

Aplicaciones Científicas De Investigación

Biological Activities

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial and antifungal effects. Compounds with thiadiazole rings are often explored for their ability to interact effectively with biological systems.

- Potential Urease Inhibition : Similar compounds have been studied for their efficacy in inhibiting urease, an enzyme linked to various medical conditions such as kidney stones and peptic ulcers. The thiourea skeleton is known for its role in urease inhibition, indicating that this compound may also exhibit similar properties .

Case Studies and Research Findings

Several studies have explored the applications and effects of similar compounds:

- Thiadiazole Derivatives in Antimicrobial Research :

- Urease Inhibitors :

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3,4-Thiadiazole | Contains a thiadiazole ring | Basic structure without urea |

| Urea Derivatives | Urea functional group | Varying substituents affect reactivity |

| Isothioureas | Similar sulfur-containing structure | Often exhibit different biological activities |

The uniqueness of this compound lies in its combination of both urea and thiadiazole functionalities along with steric hindrance from the tert-butyl group. This structural complexity may lead to distinct chemical behaviors and biological activities compared to simpler analogs.

Mecanismo De Acción

The mechanism by which 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and isopentylthio group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea

- 1-(Tert-butyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea

- 1-(Tert-butyl)-3-(5-propylthio-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the isopentylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a thiadiazole ring connected to a urea moiety and a tert-butyl group, which influences its lipophilicity and biological interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(Tert-butyl)-3-(5-isopentylthio)... | Antibacterial | 10 | |

| Similar Thiadiazole Derivative | Antifungal | 5 | |

| Other Thiadiazole Variants | Antiviral | 15 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly urease. Urease plays a critical role in the pathogenesis of various infections. Studies have demonstrated that thiadiazole derivatives can act as potent urease inhibitors.

Table 2: Urease Inhibition Potency

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The presence of the thiadiazole ring enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites on target enzymes like urease, the compound reduces enzyme activity, which is crucial in microbial pathogenicity.

- Membrane Permeability : The lipophilic nature due to the tert-butyl group facilitates better penetration through cellular membranes.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazoles can influence oxidative stress pathways, contributing to their anti-inflammatory effects.

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

- Antimicrobial Efficacy : A study involving various thiadiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values lower than traditional antibiotics.

- Urease Inhibition : Research focused on urease inhibitors reported that certain thiadiazole derivatives exhibited IC50 values significantly lower than standard inhibitors like thiourea, suggesting enhanced efficacy in clinical applications.

Propiedades

IUPAC Name |

1-tert-butyl-3-[5-(3-methylbutylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4OS2/c1-8(2)6-7-18-11-16-15-10(19-11)13-9(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMHDJJEIQAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(S1)NC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.